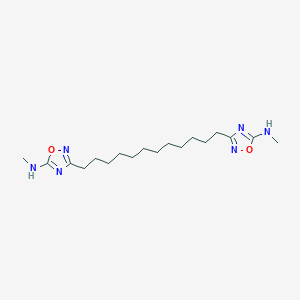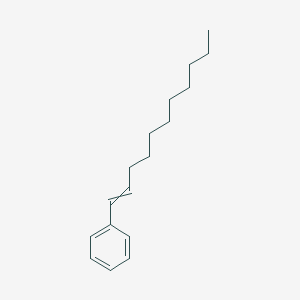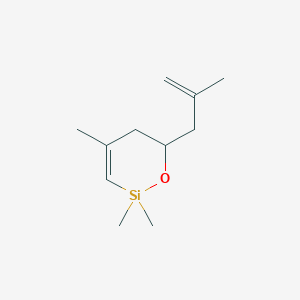![molecular formula C11H19NO4 B12604520 Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound features a spiro[5.5]undecane core with a 1,5-dioxane ring and an amino group at the 9th position. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, disrupting its function and leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features but lacking the amino and carboxylate groups.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a nitrogen atom in the ring, known for its diverse biological activities.
Uniqueness
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which confer distinct reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-14-9(13)10(12)3-5-11(6-4-10)15-7-2-8-16-11/h2-8,12H2,1H3 |
Clé InChI |
NZQRWUZQJBMTQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC2(CC1)OCCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


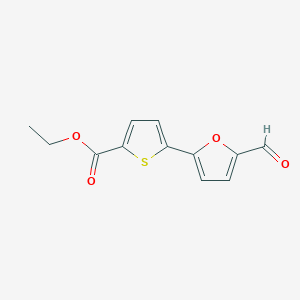
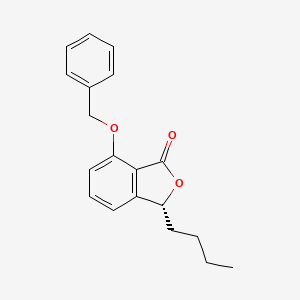
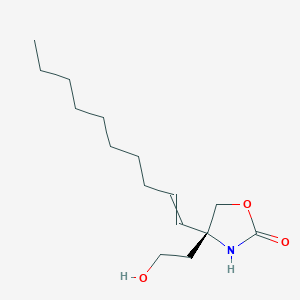
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
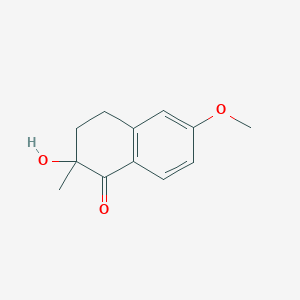
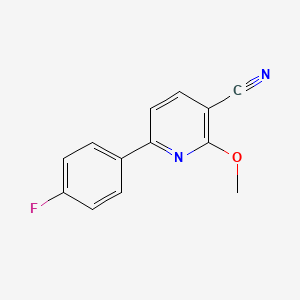
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
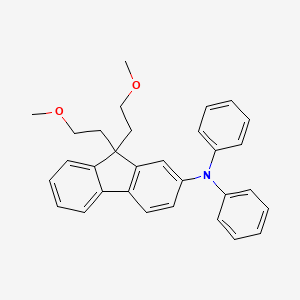
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)

